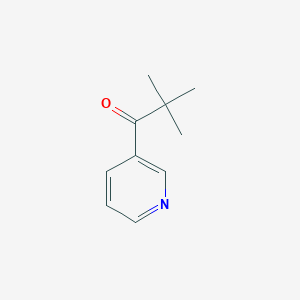

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one

Overview

Description

“2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one” is a chemical compound . It can be used in the synthesis of imatinib and nilotinib (AMN107), a compound currently in multiple Phase II/III clinical trials for chronic granulocytic leukaemia .

Synthesis Analysis

One method of synthesizing “2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one” involves reacting 3-pyridinecarboxamide with ethyl acetate under alkaline conditions . After the reaction is complete, the product is purified through distillation and crystallization .Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one” is represented by the InChI code:1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 .

Scientific Research Applications

Synthesis and Characterization :

- A study by Babu et al. (2017) involved synthesizing Ni(II) and Zn(II) complexes from isomeric pyridyl tetrazole ligands, which include derivatives related to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. These complexes showed antioxidant and moderate nematicidal activities, as well as significant DNA cleavage activity (Babu et al., 2017).

Spectral Analysis :

- Renuga et al. (2014) conducted a study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, a related compound, using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. The study provided detailed vibrational assignments and analysis, contributing to the understanding of the compound's structure and properties (Renuga et al., 2014).

Metal Complexes and Ligand Studies :

- Jozwiuk et al. (2013) investigated pyridylbis(imine) ligands and their Cu(II) complexes. This study highlights the significance of such ligands in tuning the Cu(I)/Cu(II) redox couple, which is crucial in various chemical reactions and processes (Jozwiuk et al., 2013).

Pharmaceutical and Medicinal Chemistry :

- Tayade et al. (2012) focused on the synthesis and antimicrobial studies of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine, a compound structurally related to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. This study emphasizes the importance of such compounds in pharmaceutical and medicinal chemistry (Tayade et al., 2012).

Electrochemical Studies :

- Istanbullu et al. (2017) conducted electrochemical detection of DNA interaction with Mannich base derivatives, including compounds related to 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one. This study provides insights into the interactions of these compounds with DNA, which is significant for understanding their biological activities (Istanbullu et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIWVPPBVHNWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574334 | |

| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |

CAS RN |

65321-29-1 | |

| Record name | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

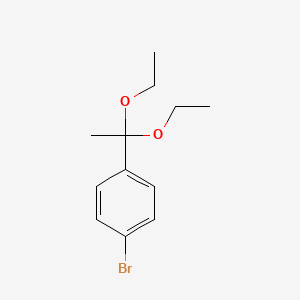

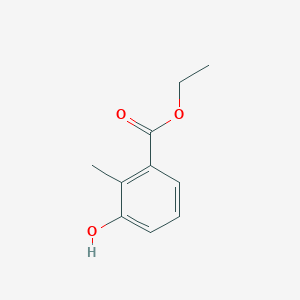

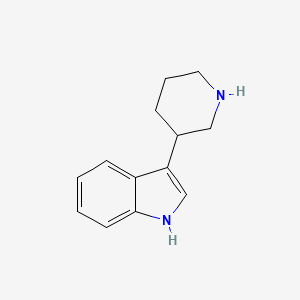

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)

![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)